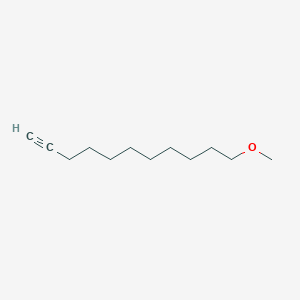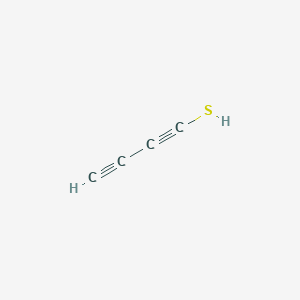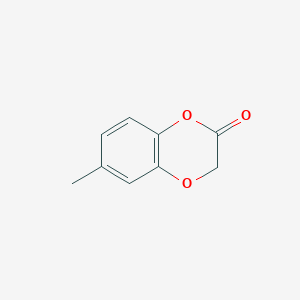![molecular formula C28H30O4 B12543316 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] CAS No. 143522-21-8](/img/structure/B12543316.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] is a complex organic compound with a molecular formula of C({22})H({22})O(_{4}) This compound is characterized by its unique structure, which includes a phenylenebis(methyleneoxy) core and methoxy-substituted benzene rings with prop-2-en-1-yl groups
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] typically involves multiple steps. One common synthetic route includes the reaction of 1,4-bis(bromomethyl)benzene with 2-methoxy-4-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-en-1-yl groups to propyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): This compound lacks the prop-2-en-1-yl groups, making it less reactive in certain chemical reactions.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(chloromethyl)benzene]: The presence of chloromethyl groups makes this compound more suitable for nucleophilic substitution reactions.
These comparisons highlight the unique structural features and reactivity of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene], making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
143522-21-8 |
|---|---|
Molecular Formula |
C28H30O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-methoxy-1-[[4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]phenyl]methoxy]-4-prop-2-enylbenzene |
InChI |
InChI=1S/C28H30O4/c1-5-7-21-13-15-25(27(17-21)29-3)31-19-23-9-11-24(12-10-23)20-32-26-16-14-22(8-6-2)18-28(26)30-4/h5-6,9-18H,1-2,7-8,19-20H2,3-4H3 |
InChI Key |
KIEDKGRNZSFWQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


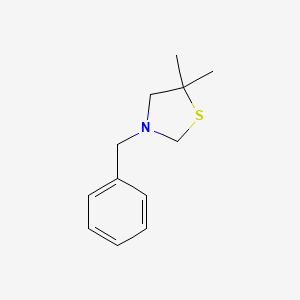
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

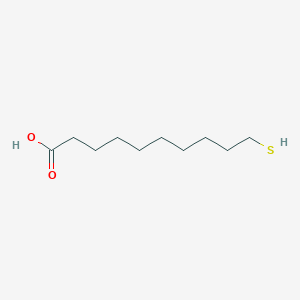
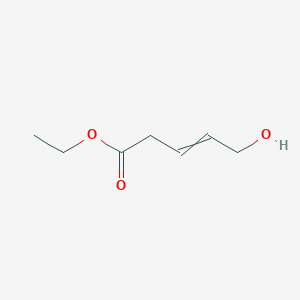
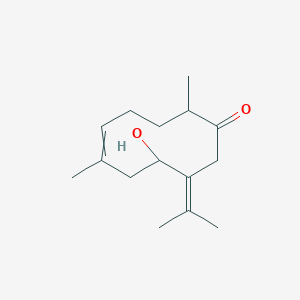
![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
